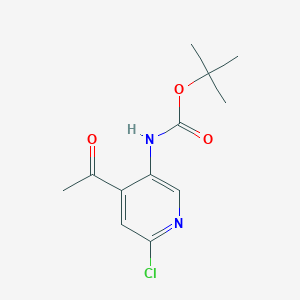
9-(((Allyloxy)carbonyl)amino)nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(((Allyloxy)carbonyl)amino)nonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an allyloxycarbonyl group attached to the amino group of nonanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(((Allyloxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with an allyloxycarbonyl group. This can be achieved through the reaction of nonanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis. Enzymatic reactions using recombinant enzymes such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase can be employed to convert oleic acid into the desired product. This method offers the advantage of high selectivity and yield .
化学反応の分析
Types of Reactions
9-(((Allyloxy)carbonyl)amino)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different protective groups or functional groups.
科学的研究の応用
9-(((Allyloxy)carbonyl)amino)nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 9-(((Allyloxy)carbonyl)amino)nonanoic acid involves its interaction with specific enzymes and molecular targets. The allyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid. This process can modulate the activity of enzymes and affect various biochemical pathways .
類似化合物との比較
Similar Compounds
9-((tert-Butoxycarbonyl)amino)nonanoic acid: Similar structure with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
9-Aminononanoic acid: Lacks the protective allyloxycarbonyl group.
9-((Methoxycarbonyl)amino)nonanoic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
9-(((Allyloxy)carbonyl)amino)nonanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in certain synthetic and biochemical applications where other protective groups may not be suitable .
特性
IUPAC Name |
9-(prop-2-enoxycarbonylamino)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-2-11-18-13(17)14-10-8-6-4-3-5-7-9-12(15)16/h2H,1,3-11H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQAJCUZJPMWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




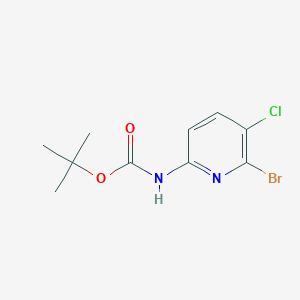
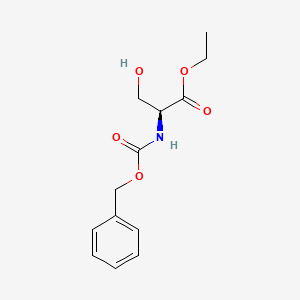
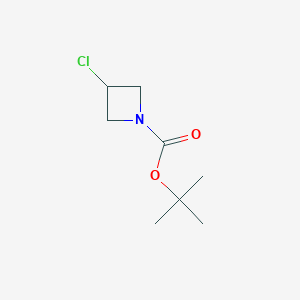
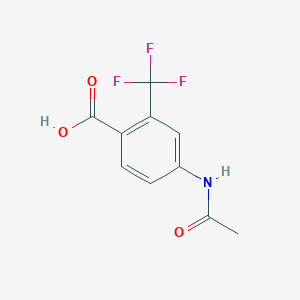
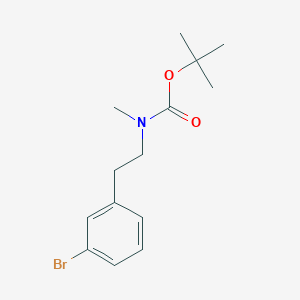
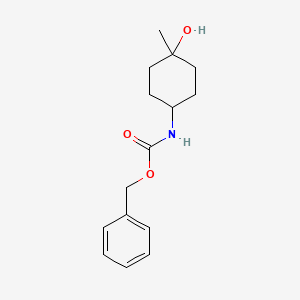
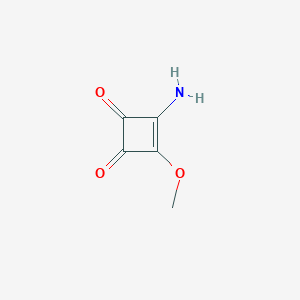
![3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8147529.png)
